3-(Tert-butyl)pyridine

Overview

Description

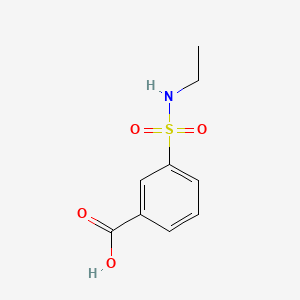

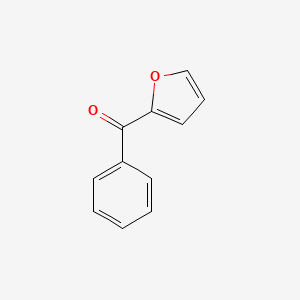

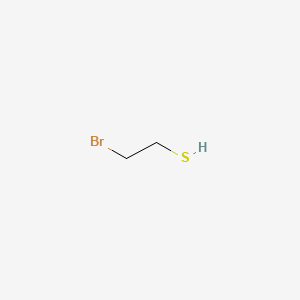

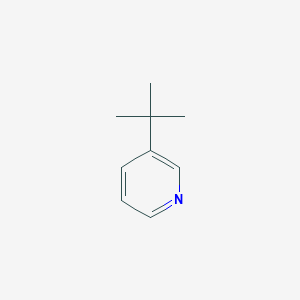

3-(Tert-butyl)pyridine is a type of pyridine derivative. Pyridines are basic heterocyclic organic compounds, structurally related to benzene, and composed of a six-membered ring with five carbon atoms and a nitrogen atom .

Synthesis Analysis

3-(Tert-butyl)pyridine has been synthesized from neopentyl alcohol in a 16% overall yield through a five-step sequence. The steps involved are the cycloaddition of α-tert-butylacrolein to butyl vinyl ether and conversion of the resulting dihydropyran derivative into the pyridine base .Molecular Structure Analysis

The molecular formula of 3-(Tert-butyl)pyridine is C9H13N. It has a molecular weight of 135.21 . The structure of 3-(Tert-butyl)pyridine includes a pyridine ring with a tert-butyl group attached to the 3rd carbon in the ring .Physical And Chemical Properties Analysis

3-(Tert-butyl)pyridine is a liquid at room temperature. It has a refractive index of 1.493 and a density of 0.911 g/mL at 25 °C .Scientific Research Applications

Silver Thiolate Clusters

3-(Tert-butyl)pyridine is used in the preparation of silver thiolate clusters. These clusters are constructed by four types of structural blocks, including the PyAg (tBuS)2 monomer, Py2Ag2 (tBuS)2 dimer, Py3Ag3 (tBuS)3 trimer and (4-ap)6Ag6 (iPrS)6 hexamer . The pyridine ligands have an important influence on the construction of silver thiolate clusters and their Ag–SR bond lengths .

Perovskite Solar Cells

3-(Tert-butyl)pyridine is used in the development of perovskite solar cells. It is used as a hole transport material (HTM) to enhance the environmental and thermal stability of the solar cells . A high power conversion efficiency of 18.4% has been achieved for the devices with TBATFSI, which is higher than the control devices with LiTFSI and TBP (18.1%) .

Synthesis of Manganese-Salen Complexes

3-(Tert-butyl)pyridine is used in the synthesis of manganese-salen (salen = N,N′ - bis (salicylidene)ethylenediamine) complexes .

Synthesis of 3-Butylisonicotinic Acid

3-(Tert-butyl)pyridine is also used as a starting material for the synthesis of 3-butylisonicotinic acid .

Dye-Sensitized Solar Cells

3-(Tert-butyl)pyridine is a specific additive of redox electrolyte in dye-sensitized solar cells and dye-sensitized TiO2 solar cells .

Antiproliferative Activity

Compounds based on the 4,5,6,7-tetrahydrothieno [2,3- c ]pyridine and 4,5,6,7-tetrahydrobenzo [ b ]thiophene molecular skeleton, characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, were designed, synthesized, and evaluated for antiproliferative activity on a panel of cancer cell lines .

Safety and Hazards

Mechanism of Action

Target of Action

3-(Tert-butyl)pyridine is a compound that has been found to have significant effects in various applications. In the context of dye-sensitized solar cells, it acts as a specific additive of redox electrolyte . In the context of antifungal activity, it has been found to interact with Sterol 14-alpha demethylase (CYP51) protein from Candida albicans .

Mode of Action

The mode of action of 3-(Tert-butyl)pyridine depends on its application. In dye-sensitized solar cells, it interacts with the redox electrolyte to enhance the performance of the cells . In antifungal applications, it inhibits the formation of yeast to mold as well as ergosterol formation by interacting with the CYP51 protein .

Biochemical Pathways

In the context of antifungal activity, it has been found to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes .

Pharmacokinetics

A related compound, cp-533,536, has been studied in rats, and it was found that the compound was extensively metabolized and predominantly excreted in feces

Result of Action

The result of the action of 3-(Tert-butyl)pyridine varies depending on its application. In dye-sensitized solar cells, it enhances the performance of the cells . In antifungal applications, it exhibits potent activity against Candida spp., including several multidrug-resistant strains .

Action Environment

The action environment can significantly influence the efficacy and stability of 3-(Tert-butyl)pyridine. For instance, in the fabrication of perovskite solar cells, the addition of 4-tert-butylpyridine (tBP) into the perovskite precursor can increase the moisture resistance and improve the crystallinity of the perovskite film .

properties

IUPAC Name |

3-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-9(2,3)8-5-4-6-10-7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUIIWHYTLCORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334484 | |

| Record name | 3-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38031-78-6 | |

| Record name | 3-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide](/img/structure/B1606892.png)